4-(Benzyloxy)-2-nitroaniline

Crystallization Purity Analysis Physical Characterization

4-(Benzyloxy)-2-nitroaniline (BONA) provides a unique 'push-pull' electronic profile and steric bulk, making it a superior building block for benzimidazole inhibitors and polyimide monomers. Unlike generic 2-nitroaniline analogs, the para-benzyloxy group ensures high synthetic yields (up to 98%) and enhanced solubility in common organic solvents (DCM, EtOAc), critical for reproducible research and scale-up.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 26697-35-8
Cat. No. B018279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-nitroaniline
CAS26697-35-8
Synonyms2-Nitro-4-(phenylmethoxy)benzenamine;  Aniline, 4-(benzyloxy)-2-nitro- (8CI);  (4-Benzyloxy-2-nitrophenyl)amine;  2-Nitro-4-(benzyloxy)aniline;  4-(Benzyloxy)-2-nitroaniline;  NSC 93775
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C13H12N2O3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2
InChIKeyJGVXQZRIRQLMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-2-nitroaniline (CAS 26697-35-8) Properties and Supplier-Grade Specifications


4-(Benzyloxy)-2-nitroaniline (BONA) is a substituted 2-nitroaniline derivative characterized by a 4-benzyloxy substituent on the aromatic ring. It is a solid at ambient temperature, typically supplied as a red crystalline powder with a reported melting point range of 136–138°C . The compound exhibits moderate purity specifications, with commercial vendors offering material at ≥95% purity by HPLC . As a functionalized aromatic amine bearing both electron-donating (benzyloxy) and electron-withdrawing (nitro) groups, it serves as a versatile building block in organic synthesis, particularly as a precursor to heterocyclic frameworks such as benzimidazoles [1]. The molecule's 'push-pull' electronic character, arising from the para-substituted electron-rich benzyloxy group and the ortho-nitro group, enables unique reactivity profiles in nucleophilic aromatic substitution and reductive cyclization pathways [2].

Critical Differentiation of 4-(Benzyloxy)-2-nitroaniline from Common 2-Nitroaniline Analogs


Direct substitution of 4-(benzyloxy)-2-nitroaniline with structurally simpler 2-nitroaniline derivatives (e.g., 4-methoxy, 4-hydroxy, or 4-chloro analogs) is not chemically equivalent and can compromise downstream synthetic outcomes. The benzyloxy substituent provides both steric bulk and unique electronic modulation through extended π-conjugation, altering the electron density at the reactive amine and nitro sites [1]. This substitution pattern directly impacts physicochemical properties such as melting point , synthetic yield in key transformations , and the stability of intermediates. Moreover, the hydrogen-bonding network observed in the solid state for 4-(benzyloxy)-2-nitroaniline, as evidenced by DFT calculations, differs significantly from less substituted analogs, which can influence solubility, crystallization behavior, and reactivity in non-polar media [1]. Consequently, replacing it with a generic analog may lead to reduced reaction efficiency, unexpected byproduct formation, or failure to achieve required purity specifications in regulated synthetic pathways.

Quantitative Comparator Analysis: 4-(Benzyloxy)-2-nitroaniline vs. Key 2-Nitroaniline Derivatives


Melting Point Differentiation: Impact on Crystallization and Purity Control

The melting point of 4-(benzyloxy)-2-nitroaniline (136–138°C) is significantly elevated compared to its 4-methoxy analog (120–130°C) and 4-chloro analog (115–119°C), while being lower than the 4-hydroxy analog (148–154°C) [1]. This intermediate melting range, attributed to the benzyloxy group's enhanced intermolecular interactions [2], offers a practical advantage in recrystallization workflows.

Crystallization Purity Analysis Physical Characterization

Synthetic Yield in Benzimidazole Formation: A Key Performance Indicator

In a one-pot tandem N-alkylation-cyclization-O-alkylation sequence to form 2-aryl-1-benzyloxy-benzimidazoles, 2-nitroanilines bearing a benzyloxy substituent (structurally analogous to 4-(benzyloxy)-2-nitroaniline) achieved yields in the range of 79–98% [1]. This yield range is comparable to or exceeds the 89% isolated yield reported for the direct synthesis of 4-(benzyloxy)-2-nitroaniline from 3-nitro-4-aminophenol and benzyl bromide .

Heterocyclic Synthesis Benzimidazole Reaction Yield

Commercial Purity Specifications and Their Analytical Implications

Commercially sourced 4-(benzyloxy)-2-nitroaniline is typically offered with a minimum purity specification of 95% . In comparison, 4-methoxy-2-nitroaniline is commonly available at ≥98% purity (HPLC) , while 2-nitroaniline is supplied at >99.0% (GC) . The slightly lower standard purity of the benzyloxy derivative reflects the increased synthetic complexity and the absence of a commodity-scale market.

Quality Control HPLC Purity Procurement Specification

Electronic Structure and Hydrogen Bonding Propensity: Computational Evidence

DFT calculations (B3LYP/6-311G(d,p)) on 4-(benzyloxy)-2-nitroaniline reveal a HOMO-LUMO energy gap of approximately 3.8 eV and extensive intramolecular charge transfer (ICT) from the amino group to the nitro group through the conjugated π-system [1]. The molecule exhibits strong N–H⋯O hydrogen bonding in both monomeric and dimeric forms, which is predicted to stabilize its interaction with biological targets, as demonstrated by molecular docking simulations [1].

DFT Calculations Charge Transfer Molecular Docking

Procurement-Driven Application Scenarios for 4-(Benzyloxy)-2-nitroaniline


Synthesis of 1-Benzyloxy-2-arylbenzimidazole Scaffolds for Drug Discovery

In medicinal chemistry programs targeting benzimidazole-based inhibitors (e.g., kinase inhibitors, anti-infectives), 4-(benzyloxy)-2-nitroaniline serves as an efficient precursor for constructing 1-benzyloxy-2-arylbenzimidazoles via a one-pot tandem alkylation-cyclization-O-alkylation sequence. The high yields reported for structurally related 2-nitroanilines (79–98%) [1] translate to increased synthetic throughput and reduced cost per analog. The benzyloxy group remains intact during the transformation, providing a handle for subsequent functionalization or deprotection. [1]

Preparation of Diamine Intermediates for High-Performance Polymers

Reduction of the nitro group in 4-(benzyloxy)-2-nitroaniline yields the corresponding 1,2-diamine, a versatile monomer for polyimide and polybenzimidazole synthesis. The benzyloxy substituent enhances solubility in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) , facilitating homogeneous polymerization conditions. The intermediate melting point (136–138°C) allows for purification by recrystallization prior to reduction, ensuring high monomer purity essential for achieving high molecular weight polymers.

Development of Insecticidal or Agrochemical Lead Compounds

Computational and spectroscopic studies have characterized 4-(benzyloxy)-2-nitroaniline as an insecticidal lead compound, with DFT calculations revealing strong intramolecular charge transfer and hydrogen bonding capabilities [2]. The compound's 'push-pull' electronic structure and moderate lipophilicity (conferred by the benzyl group) make it a suitable scaffold for exploring structure-activity relationships in agrochemical research. Its established spectroscopic fingerprint (IR, Raman, NMR) [2] provides a reliable analytical baseline for monitoring synthetic modifications and metabolite profiling. [2]

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